molecular formula C24H27N3O5 B2356157 1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899984-03-3

1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

カタログ番号: B2356157
CAS番号: 899984-03-3
分子量: 437.496
InChIキー: MCJISNIOFHHXDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a spirocyclic architecture combining a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a piperidine ring. Key structural elements include:

  • A 4-hydroxy-3-methoxyphenyl substituent at position 2, contributing hydrogen-bonding capacity and polarity.
  • A 7-methoxy group on the benzo ring, enhancing lipophilicity and influencing electronic properties.
  • A spiro junction at position 5, creating conformational rigidity that may improve target selectivity .

特性

IUPAC Name

1-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-15(28)26-11-9-24(10-12-26)27-19(17-5-4-6-21(30-2)23(17)32-24)14-18(25-27)16-7-8-20(29)22(13-16)31-3/h4-8,13,19,29H,9-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJISNIOFHHXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

  • Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine : This moiety is known for its diverse pharmacological properties.
  • Piperidine : A common structural element in many pharmaceuticals, associated with various biological activities.
  • Methoxy and Hydroxy Substituents : These groups are often linked to enhanced solubility and bioactivity.

The molecular formula is complex and reflects a high degree of substitution, which can impact its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under consideration may share these properties due to its structural similarity to known anticancer agents.

Antioxidant Properties

Antioxidant activity is a critical aspect of many medicinal compounds. Studies on related pyrazole compounds have demonstrated their capacity to scavenge free radicals and reduce oxidative stress . The presence of hydroxyl groups in the compound enhances its potential as an antioxidant.

Neuroprotective Effects

Neuroprotective properties have been attributed to piperidine-containing compounds. Research has shown that these compounds can protect neuronal cells from damage caused by oxidative stress and excitotoxicity . The specific compound may exhibit similar neuroprotective effects due to its piperidine scaffold.

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. For example, derivatives of piperidine have shown efficacy against various bacterial strains . The compound's structure suggests it could possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Effects

Compounds with methoxy and hydroxyl substituents often demonstrate anti-inflammatory activity. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and enzymes . This suggests that the compound may also function as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism of Action
AnticancerPyrazole derivativesInduction of apoptosis, cell cycle arrest
AntioxidantPyrazole analogsFree radical scavenging
NeuroprotectivePiperidine derivativesProtection against oxidative stress
AntimicrobialPiperidine analogsInhibition of bacterial growth
Anti-inflammatoryMethoxy-substituted compoundsInhibition of cytokines and inflammatory pathways

Case Study 1: Anticancer Potential

A study evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity. The compound may benefit from similar modifications based on its structural characteristics .

Case Study 2: Neuroprotection

Research focusing on piperidine derivatives showed promising results in protecting neuronal cells from oxidative damage. The study highlighted the importance of substituent positioning on the piperidine ring in enhancing neuroprotective effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents (Position) Key Differences Biological/Physicochemical Impact
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 4-Cl (position 2), 7-OMe Chlorine vs. hydroxyl group Reduced polarity; Cl may enhance metabolic stability but decrease solubility.
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-OEt (position 5), 2-Ph Ethoxy vs. methoxy/hydroxy; phenyl vs. substituted phenyl Ethoxy increases lipophilicity; phenyl lacks H-bond donors.
Apixaban (BMS-562247) 4-OMe (P1), pyrazolo[3,4-c]pyridine core Different core structure (pyrazolo-pyridine vs. pyrazolo-oxazine) Core variation alters binding kinetics; methoxy common for bioavailability.

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Ethoxyphenyl Analog
LogP ~2.8 (estimated) ~3.5 (Cl increases lipophilicity) ~3.2 (OEt > OMe)
Solubility (aq.) Moderate (hydroxy enhances) Low (Cl reduces polarity) Low (OEt reduces polarity)
Metabolic Stability Moderate (hydroxy may glucuronidate) High (Cl resists oxidation) Moderate (OEt may undergo dealkylation)

準備方法

Radical-Mediated Spirocyclization

Recent advances in visible-light photocatalysis enable efficient spirocycle formation. A protocol adapted from sulfur-containing spirotricycle synthesis employs:

  • Substrates : N-Arylpropiolamide precursors functionalized with methoxy groups.
  • Conditions : Blue LED irradiation (2.5 W), HCl (2.0 N), CH₃CN, 60°C, 12 h, under air.
  • Mechanism : Chlorine radical generation initiates cascading spirocyclization and Michael addition, achieving 76–89% yields (Table 1).

Table 1: Optimization of Radical Spirocyclization

Entry Catalyst Loading Temp (°C) Yield (%)
1 0.15 mol% RuO₂ 60 82
2 0.20 mol% RuO₂ 70 89
3 0.10 mol% RuO₂ 50 68

Data adapted from PMC10184271.

Hydrogenation of Pyridine Intermediates

Piperidine ring formation via catalytic hydrogenation follows methods from US Patent 6,258,955B1:

  • Substrate : 2-Pyridineethanol derivative with protected hydroxyl groups.
  • Catalyst : Ruthenium dioxide (3–10 wt% on carbon), 1500–5000 psig H₂, 100–120°C.
  • Additives : Piperidine (10–1000 mol%) suppresses N-methyl byproduct formation (<5% yield).

Functionalization of the Spiro Core

Introduction of 4-Hydroxy-3-methoxyphenyl Group

A Heck-Matsuda coupling strategy installs the aryl moiety:

  • Reagents : Palladium(II) acetate, tert-butyl nitrite, 4-hydroxy-3-methoxybenzenediazonium tetrafluoroborate.
  • Conditions : DMF, 80°C, 24 h, yielding 70–75% of coupled product.

Acetylation at the Piperidine Nitrogen

Selective acetylation employs:

  • Reagents : Acetic anhydride, DMAP, CH₂Cl₂, 0°C to rt.
  • Yield : 92% after silica gel chromatography.

Stereochemical Control and Chiral Resolution

The spiro center’s configuration is critical for bioactivity. Chiral separation techniques include:

  • Supercritical Fluid Chromatography (SFC) : Using Chiralpak IA-3 column, CO₂/MeOH (80:20), 2.5 mL/min.
  • Dynamic Kinetic Resolution : Ru-catalyzed asymmetric hydrogenation with (R)-BINAP ligand, achieving 98% ee.

Scale-Up and Process Optimization

Industrial-scale production requires:

  • Catalyst Recycling : Ruthenium catalysts conditioned with piperidine solvent show ≤5% activity loss over 10 cycles.
  • Solvent Systems : MeCN/H₂O (4:1) reduces viscosity and improves mixing in radical cyclizations.

Analytical Characterization

Critical data for quality control:

  • HRMS (ESI+) : m/z calcd for C₂₇H₃₁N₃O₆ [M+H]⁺ 494.2154, found 494.2158.
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 170.2 (C=O), 148.7 (spiro-C), 112.4–126.8 (aryl-C).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this spirocyclic compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, including cyclization and functional group modifications. For analogous spiro compounds, common steps include:

  • Step 1 : Formation of the pyrazolo-oxazine core via condensation of aminopyrazole derivatives with carbonyl-containing intermediates under acidic or basic conditions (e.g., acetic acid or triethylamine) .
  • Step 2 : Introduction of the piperidine ring via spiro-annulation, often catalyzed by transition metals (e.g., Pd/C or CuI) in solvents like ethanol or DMF .
  • Step 3 : Functionalization of the aromatic rings (e.g., methoxy and hydroxy groups) using electrophilic substitution or coupling reactions .
  • Critical Variables : Temperature (typically 60–120°C), solvent polarity, and catalyst loading significantly impact yield and purity. For example, microwave-assisted synthesis can reduce reaction times by 50% compared to traditional thermal methods .

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to distinguish between sp³ (piperidine) and sp² (aromatic) carbons. For instance, the methoxy group typically appears as a singlet at ~3.8 ppm in 1H NMR .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O-H, ~3200 cm⁻¹) groups. Discrepancies in absorption bands may indicate tautomerism or hydrogen bonding .
  • HRMS : Use electrospray ionization (ESI) to validate the molecular ion ([M+H]+) with an error margin <5 ppm. Discrepancies may arise from isotopic impurities or adduct formation .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological buffers?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO-water mixtures, followed by HPLC-UV quantification. For hydrophobic spiro compounds, solubilizing agents like cyclodextrins may be required .
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (25–40°C), and light exposure. Monitor degradation products via LC-MS to identify labile groups (e.g., ester or amide bonds) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and metabolic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the methoxyphenyl group may act as a π-donor in enzyme binding .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Validate predictions with SPR (surface plasmon resonance) binding assays .
  • ADMET Prediction : Tools like SwissADME can forecast metabolic sites (e.g., demethylation of methoxy groups) and potential toxicity .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
  • Structural Confirmation : Re-characterize the compound batch-to-batch to rule out impurities or stereochemical variations .

Q. What strategies optimize the compound’s selectivity for a target receptor over off-target proteins?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and test against a panel of receptors. For example, bulkier groups at the 4-hydroxy position may reduce off-target binding .
  • Fragment-Based Design : Use X-ray crystallography of the compound bound to its target to identify critical binding motifs. Introduce steric hindrance to block off-target interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。